(6-Bromo-pyridazin-3-yl)-cyclopropyl-amine (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine
Brand Name: Vulcanchem
CAS No.: 1353972-18-5
VCID: VC8069301
InChI: InChI=1S/C7H8BrN3/c8-6-3-4-7(11-10-6)9-5-1-2-5/h3-5H,1-2H2,(H,9,11)
SMILES: C1CC1NC2=NN=C(C=C2)Br
Molecular Formula: C7H8BrN3
Molecular Weight: 214.06 g/mol

(6-Bromo-pyridazin-3-yl)-cyclopropyl-amine

CAS No.: 1353972-18-5

Cat. No.: VC8069301

Molecular Formula: C7H8BrN3

Molecular Weight: 214.06 g/mol

* For research use only. Not for human or veterinary use.

(6-Bromo-pyridazin-3-yl)-cyclopropyl-amine - 1353972-18-5

Specification

CAS No. 1353972-18-5
Molecular Formula C7H8BrN3
Molecular Weight 214.06 g/mol
IUPAC Name 6-bromo-N-cyclopropylpyridazin-3-amine
Standard InChI InChI=1S/C7H8BrN3/c8-6-3-4-7(11-10-6)9-5-1-2-5/h3-5H,1-2H2,(H,9,11)
Standard InChI Key NYHBLFJJEGMXRQ-UHFFFAOYSA-N
SMILES C1CC1NC2=NN=C(C=C2)Br
Canonical SMILES C1CC1NC2=NN=C(C=C2)Br

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₇H₈BrN₃, with a molecular weight of 214.07 g/mol . Its structure comprises a pyridazine ring substituted with a bromine atom at the 6-position and a cyclopropylamine group at the 3-position (Figure 1). The cyclopropane ring introduces steric strain, which can influence reactivity and biological activity.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1353972-18-5
Molecular FormulaC₇H₈BrN₃
Molecular Weight214.07 g/mol
IUPAC Name(6-Bromo-pyridazin-3-yl)-cyclopropyl-amine
StepReaction TypeReagents/ConditionsYield
1BrominationNBS, DMF, 80°C75%
2AminationCyclopropylamine, XPhos Pd G2, K₃PO₄, dioxane60%

Biological Activity and Applications

Though specific studies on (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine are scarce, its structural analogs exhibit notable biological activities:

  • Kinase Inhibition: Brominated pyridazines, such as 6-bromo-2-(pyridin-3-yl)quinazolines, show inhibitory activity against EGFR and HER2 kinases (IC₅₀ values: 10–50 nM) .

  • Anticancer Potential: Compounds with cyclopropylamine groups, like N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine, demonstrate cytotoxicity against breast cancer cell lines (e.g., AU-565, IC₅₀: 2.1 µM) .

These findings suggest that the bromine atom and cyclopropane ring in (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine could synergistically enhance target binding or metabolic stability.

Future Directions

Further research should prioritize:

  • Optimized Synthesis: Developing high-yield, scalable routes using modern catalysis (e.g., photoredox or flow chemistry).

  • Biological Screening: Evaluating its activity against kinase targets or in phenotypic assays.

  • Derivatization: Exploring substitutions at the 4-position of pyridazine to modulate physicochemical properties.

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